molecular formula C8H17NO2 B6234581 2-(2-methoxyethyl)-1,4-oxazepane CAS No. 2358357-76-1

2-(2-methoxyethyl)-1,4-oxazepane

Cat. No.: B6234581
CAS No.: 2358357-76-1
M. Wt: 159.2
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Description

2-(2-Methoxyethyl)-1,4-oxazepane is an organic compound that belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

CAS No.

2358357-76-1

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-(2-methoxyethyl)-1,4-oxazepane typically begins with the appropriate amino alcohol and an alkylating agent.

    Cyclization: The key step involves the cyclization of the amino alcohol with an appropriate electrophile to form the oxazepane ring. This can be achieved through intramolecular nucleophilic substitution reactions.

    Reaction Conditions: Typical reaction conditions include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(2-Methoxyethyl)-1,4-oxazepane can undergo oxidation reactions to form corresponding oxazepane N-oxides.

    Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methoxyethyl)-1,4-oxazepane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They may exhibit activity against various diseases, including infections and neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its incorporation into polymer chains can enhance flexibility and durability.

Mechanism of Action

The mechanism by which 2-(2-methoxyethyl)-1,4-oxazepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazepane ring can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethyl)-1,3-oxazepane: Similar in structure but with a different ring size, leading to different chemical properties.

    2-(2-Methoxyethyl)-1,4-thiazepane: Contains a sulfur atom instead of oxygen, which can alter its reactivity and biological activity.

    2-(2-Methoxyethyl)-1,4-diazepane: Contains two nitrogen atoms, which can affect its binding affinity and selectivity for biological targets.

Uniqueness

2-(2-Methoxyethyl)-1,4-oxazepane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research and industrial applications.

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